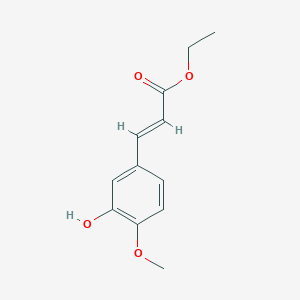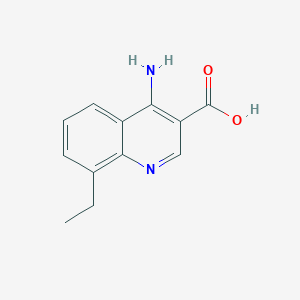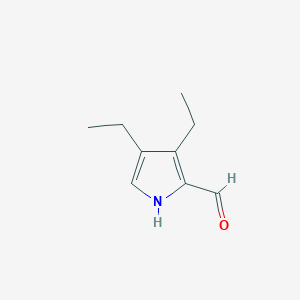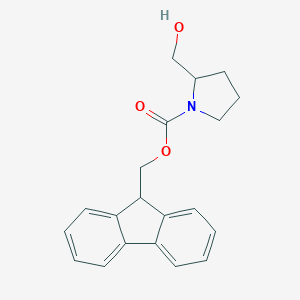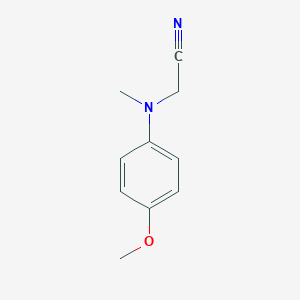
2-(Methyl p-anisylamino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl p-anisylamino)acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 237.32 g/mol. MPAA has been found to have various biochemical and physiological effects that make it useful in a variety of research applications.
Mecanismo De Acción
2-(Methyl p-anisylamino)acetonitrile acts as a reversible inhibitor of various enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. It binds to the active site of these enzymes, preventing the substrate from binding and inhibiting enzyme activity. The mechanism of action of 2-(Methyl p-anisylamino)acetonitrile has been extensively studied, and it has been found to be a potent inhibitor of these enzymes.
Efectos Bioquímicos Y Fisiológicos
2-(Methyl p-anisylamino)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function. 2-(Methyl p-anisylamino)acetonitrile has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Methyl p-anisylamino)acetonitrile in lab experiments is its potency as an enzyme inhibitor. It has been found to be a highly effective inhibitor of cholinesterases, making it a useful tool in the study of these enzymes. However, one limitation of using 2-(Methyl p-anisylamino)acetonitrile is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(Methyl p-anisylamino)acetonitrile. One area of interest is the development of new drugs based on the structure of 2-(Methyl p-anisylamino)acetonitrile. Researchers are also interested in studying the effects of 2-(Methyl p-anisylamino)acetonitrile on other enzymes and proteins, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to determine the optimal concentration of 2-(Methyl p-anisylamino)acetonitrile for use in lab experiments and to better understand its toxicity profile.
Métodos De Síntesis
The synthesis of 2-(Methyl p-anisylamino)acetonitrile involves the reaction between p-anisidine and acrylonitrile. The reaction takes place in the presence of a catalyst, such as copper(I) bromide, and a solvent, such as acetonitrile. The resulting product is then purified through recrystallization to obtain the pure 2-(Methyl p-anisylamino)acetonitrile compound.
Aplicaciones Científicas De Investigación
2-(Methyl p-anisylamino)acetonitrile has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been found to be a useful tool in the study of enzyme kinetics and protein-ligand interactions. 2-(Methyl p-anisylamino)acetonitrile has also been used to develop new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
149399-58-6 |
|---|---|
Nombre del producto |
2-(Methyl p-anisylamino)acetonitrile |
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(4-methoxy-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3 |
Clave InChI |
LTZHWKAAOYGOKT-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
SMILES canónico |
CN(CC#N)C1=CC=C(C=C1)OC |
Sinónimos |
N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
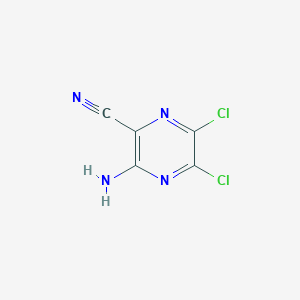
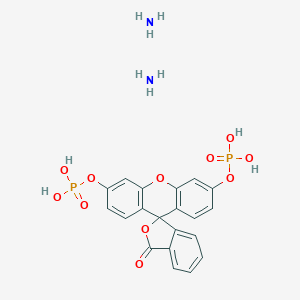
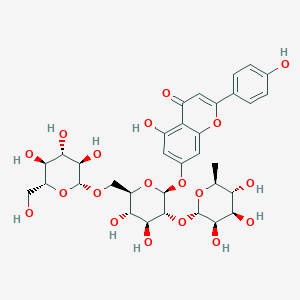
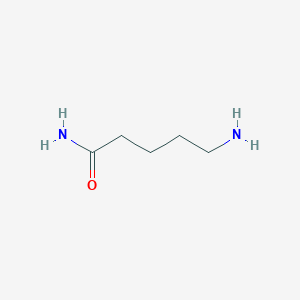
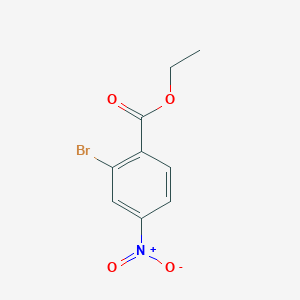

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
